(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Characterization :
- The synthesis of related thiazolidine derivatives, like (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, involves the condensation reaction of ortho-vanillin and L-cysteine, forming racemic mixtures characterized using NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
- Research has also been conducted on the crystal structures of related compounds, illustrating the zwitterionic nature of thiazolidine in the solid state (Tarnawski, Ślepokura, & Lis, 2011).
Stability and Solubility Studies :
- Studies on the solubility, stability, and dissociation constants of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids in aqueous solutions have been conducted, showing variations based on the size of the molecule and the nature of substituents (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Potential Therapeutic Applications :
- Some derivatives, like 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids, have been synthesized for their potential as antihypertensive drugs with angiotensin converting enzyme inhibiting action (Ershov, Nasledov, Lagoda, & Shamanin, 2014).
- Research on the synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives has identified potential novel tyrosinase inhibitors (Ha et al., 2012).
Anticancer Properties :
- Investigations into the antiproliferative properties of thiazolidine derivatives, specifically targeting cancer cell lines, have been conducted, demonstrating the apoptosis-inducing properties of these compounds (Onen-Bayram et al., 2015).
Antioxidant Activities :
- The synthesis and evaluation of antioxidant potential of various 2-aryl thiazolidine-4-carboxylic acids have been explored, showing that the presence of certain substituents like -OCH3 enhances radical scavenging activity (Begum et al., 2020).
Molecular Docking Studies :
- Tetra-substituted phthalocyanines bearing thiazolidine derivatives have been synthesized and evaluated for their anticancer activity on different cancer cell lines, supported by molecular docking studies (Bilgiçli et al., 2021).
Supramolecular Aggregation Behavior :
- Research into the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives has been conducted to explore their potential applications in areas like biosensing and catalysis (Jagtap et al., 2018).
properties
IUPAC Name |
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATUQLQYZIJCY-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
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